2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 4-chlorophenyl group at the 1-position, a sulfanyl linker at the 4-position, and a morpholine-substituted ethanone moiety. The pyrazolo[3,4-d]pyrimidine scaffold is a purine analog with demonstrated pharmacological relevance, including antitumor and kinase inhibitory activities . The morpholine ring enhances solubility and bioavailability, while the sulfanyl group may influence binding interactions in biological targets. Synthetically, such compounds are typically prepared via cyclization or substitution reactions, as seen in methods for analogous pyrazolo[3,4-d]pyrimidines .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c18-12-1-3-13(4-2-12)23-16-14(9-21-23)17(20-11-19-16)26-10-15(24)22-5-7-25-8-6-22/h1-4,9,11H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBMYGSVLMZUQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a nucleophilic substitution reaction.
Attachment of the sulfanyl group: This can be done using thiol reagents under mild conditions.
Incorporation of the morpholine moiety: This step usually involves a nucleophilic substitution reaction with morpholine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrazolo[3,4-d]pyrimidine core, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the pyrazolo[3,4-d]pyrimidine core.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. The morpholine moiety enhances the compound’s solubility, facilitating its transport within biological systems. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Substituents at the 1-Position
Substituents at the 4-Position
Additional Modifications
- Analog 5: Ethyl piperidine-4-carboxylate ().
- Analog 6: Indole-3-sulfonyl-morpholinylethanone (). Indole moiety may confer serotonin receptor affinity .
Comparative Data Table
*Calculated based on formula C₁₈H₁₆ClN₅O₂S.
Research Findings and Implications
Biological Activity
The compound 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H19ClN6OS |
| Molecular Weight | 388.90 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including various enzymes and receptors. The presence of the pyrazolo[3,4-d]pyrimidine core suggests potential inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes.
Key Mechanisms:
- COX-II Inhibition : Similar compounds have shown significant potency as COX-II inhibitors. For example, derivatives with similar structures exhibited IC50 values as low as 0.011 μM against COX-II, indicating strong anti-inflammatory properties .
- Kinase Inhibition : The compound may also inhibit specific kinases involved in cell signaling pathways, potentially affecting cancer cell proliferation .
Biological Activity and Therapeutic Applications
Research indicates that compounds within this class demonstrate a range of biological activities:
Anti-inflammatory Activity
Several studies have reported that pyrazolo[3,4-d]pyrimidine derivatives exhibit anti-inflammatory effects by inhibiting COX enzymes. For instance:
- A study highlighted that certain derivatives showed significant selectivity for COX-II over COX-I, reducing the risk of gastrointestinal side effects commonly associated with traditional NSAIDs .
Anticancer Potential
The ability of these compounds to inhibit kinase activity suggests potential applications in cancer therapy:
- Compounds structurally similar to this compound have been shown to reduce tumor growth in preclinical models by targeting pathways involved in cell proliferation and survival .
Case Studies
Several case studies provide insight into the biological activity of related compounds:
- Study on COX-II Inhibitors : A series of pyrazolo derivatives were synthesized and evaluated for their inhibitory effects on COX-II. One compound demonstrated an IC50 value significantly lower than that of Rofecoxib, indicating enhanced potency .
- Anticancer Activity Assessment : In vitro studies on related pyrazolo compounds showed promising results against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
